molecular formula C15H13N3O3S2 B2618311 N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 941920-53-2

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2618311
CAS RN: 941920-53-2
M. Wt: 347.41
InChI Key: KRNAMIDWLTZNQR-UHFFFAOYSA-N
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Description

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. It has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of nucleic acids, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. It has also been found to reduce the levels of prostaglandins, which are known to play a key role in the development of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is its high potency and selectivity. It has been shown to exhibit potent pharmacological effects at relatively low concentrations. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its application in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide. One potential direction is to further investigate its anti-tumor activity and explore its potential as a chemotherapeutic agent. Another direction is to investigate its potential as an anti-inflammatory and analgesic agent for the treatment of various inflammatory disorders. Moreover, further research is needed to explore the mechanism of action of this compound and to identify potential molecular targets for its pharmacological effects.

Synthesis Methods

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide has been synthesized using various methods. One of the most common methods involves the reaction of 2-aminothiophene-3-carboxylic acid with N-(3-bromo-4-hydroxyphenyl)acetamide in the presence of triethylamine and 1,4-dioxane. The resulting product is then treated with chlorosulfonic acid to obtain N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide.

Scientific Research Applications

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess potent anti-tumor activity against various cancer cell lines. Moreover, it has been found to be effective against bacterial and fungal infections.

properties

IUPAC Name

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-18-14(19)8-7-13(16-18)11-4-2-5-12(10-11)17-23(20,21)15-6-3-9-22-15/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNAMIDWLTZNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide

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